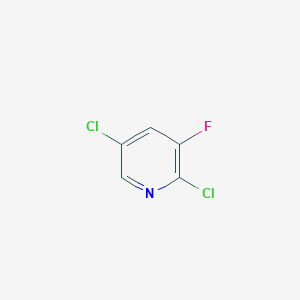

2,5-Dichloro-3-fluoropyridine

Descripción general

Descripción

2,5-Dichloro-3-fluoropyridine is a chemical compound with the molecular formula C5H2Cl2FN . It has a molecular weight of 165.98 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for 2,5-Dichloro-3-fluoropyridine is 1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H . The InChI key is UMURTAGJSLLLMZ-UHFFFAOYSA-N . The Canonical SMILES is C1=C(C=NC(=C1F)Cl)Cl .Physical And Chemical Properties Analysis

2,5-Dichloro-3-fluoropyridine has a density of 1.5±0.1 g/cm3, a boiling point of 172.3±35.0 °C at 760 mmHg, and a vapor pressure of 1.8±0.3 mmHg at 25°C . Its enthalpy of vaporization is 39.2±3.0 kJ/mol, and it has a flash point of 58.0±25.9 °C . The compound has a refractive index of 1.528, a molar refractivity of 34.1±0.3 cm3, and a topological polar surface area of 12.9 Ų .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Specific Scientific Field

Medicinal chemistry and drug discovery.

2,5-Dichloro-3-fluoropyridine

serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Researchers use it to create novel drug candidates by modifying its structure or incorporating it into existing scaffolds. The compound’s halogen atoms and fluorine substitution enhance its reactivity and pharmacological properties.

Experimental Procedures

- Synthesis : Chemists typically prepare this compound through halogenation reactions. For example, fluorination of pyridine using complex AlF₃ and CuF₂ at elevated temperatures forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Subsequent chlorination yields 2,5-dichloro-3-fluoropyridine.

Results and Outcomes

Researchers have successfully incorporated 2,5-dichloro-3-fluoropyridine into drug candidates targeting various diseases. Quantitative data on binding affinities, metabolic stability, and toxicity profiles are essential for evaluating the compound’s potential. These studies contribute to the development of new therapeutic agents.

Material Science and Surface Modification

Specific Scientific Field

Material science and surface chemistry.

Summary of Application

Researchers utilize 2,5-dichloro-3-fluoropyridine for surface modification of materials. Its reactivity allows covalent attachment to surfaces, altering properties such as wettability, adhesion, and chemical resistance.

Experimental Procedures

Results and Outcomes

Modified surfaces exhibit improved properties, making them suitable for applications in sensors, coatings, and biomedical devices.

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

Safety And Hazards

Propiedades

IUPAC Name |

2,5-dichloro-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMURTAGJSLLLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449995 | |

| Record name | 2,5-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-3-fluoropyridine | |

CAS RN |

103999-77-5 | |

| Record name | 2,5-Dichloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

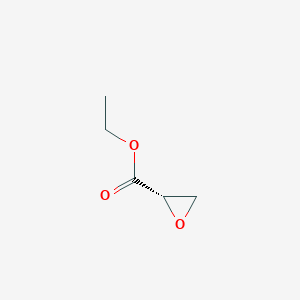

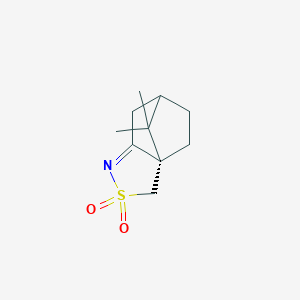

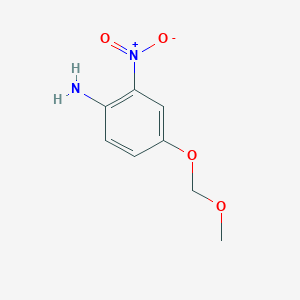

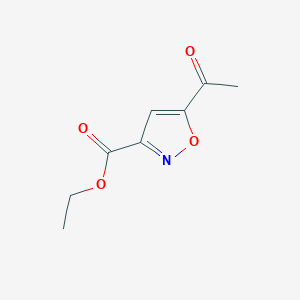

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)

![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)